molecular formula C19H15FN4O2S B2745154 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide CAS No. 343373-13-7

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide

Cat. No. B2745154
CAS RN: 343373-13-7
M. Wt: 382.41
InChI Key: GZKSGGUOGSWEIA-UHFFFAOYSA-N
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Description

“2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide” is a chemical compound with the CAS number 343373-13-7 . It is used for pharmaceutical testing .

Scientific Research Applications

Utilization by Mammals, Insects, and Bacteria

Nicotinamide derivatives, including nicotinamide methochloride and other pyridine-based compounds, are explored for their biological activities across mammals, insects, and bacteria. These compounds have shown activity against conditions like pellagra and are formed in mammalian bodies through metabolic processes, indicating their potential for therapeutic use and biochemical research (Ellinger, Fraenkel, & Abdel Kader, 1947).

Inhibition of Uptake in Bacteria

Structural analogs of nicotinamide have been identified as inhibitors of nicotinic acid and nicotinamide uptake in Bordetella pertussis. This suggests potential applications in antimicrobial research and understanding bacterial resistance mechanisms (McPheat & Wardlaw, 1982).

Insecticidal Activity

The sulfoximine class of insecticides, including sulfoxaflor, demonstrates efficacy against sap-feeding insects, highlighting a potential application area for nicotinamide derivatives in pest control and agricultural research. The mode of action involves agonism at insect nicotinic acetylcholine receptors, differing structurally and functionally from neonicotinoids, indicating a novel approach for managing resistant insect populations (Sparks et al., 2013).

Fragmentation and Ion Formation

Research on nicotinamide and its derivatives includes the study of negative ion formation and fragmentation upon dissociative electron attachment, relevant for understanding the compound's interaction with radiation and its potential applications in radiobiology and cancer therapy (Ziegler et al., 2021).

Fluorescence Properties

The synthesis and investigation of 2-pyridone-based compounds, related to nicotinamide derivatives, for their fluorescence properties in solutions and solid states, suggests applications in the development of new fluorophores for biochemical assays, imaging, and analytical chemistry (Hagimori et al., 2016).

properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12(25)23-17-9-8-15(11-22-17)27-19-16(3-2-10-21-19)18(26)24-14-6-4-13(20)5-7-14/h2-11H,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGGUOGSWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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